Ethyl 2-[5-[(2-chlorophenyl)methyl]-2-oxo-1,3,4-oxadiazol-3-yl]acetate
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Overview
Description
Ethyl 2-[5-[(2-chlorophenyl)methyl]-2-oxo-1,3,4-oxadiazol-3-yl]acetate is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[5-[(2-chlorophenyl)methyl]-2-oxo-1,3,4-oxadiazol-3-yl]acetate typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions. For instance, the reaction of 2-chlorobenzohydrazide with ethyl chloroacetate in the presence of a dehydrating agent such as phosphorus oxychloride can yield the desired oxadiazole ring.
Substitution reactions:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[5-[(2-chlorophenyl)methyl]-2-oxo-1,3,4-oxadiazol-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups, such as amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the oxadiazole ring or the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
Ethyl 2-[5-[(2-chlorophenyl)methyl]-2-oxo-1,3,4-oxadiazol-3-yl]acetate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anti-inflammatory, and anticancer properties.
Agriculture: It is explored as a potential pesticide or herbicide due to its ability to interfere with biological pathways in pests and weeds.
Materials Science: The compound is investigated for its use in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of Ethyl 2-[5-[(2-chlorophenyl)methyl]-2-oxo-1,3,4-oxadiazol-3-yl]acetate involves its interaction with molecular targets and pathways in biological systems. For instance, in medicinal applications, the compound may inhibit specific enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Ethyl 2-[5-[(2-chlorophenyl)methyl]-2-oxo-1,3,4-oxadiazol-3-yl]acetate can be compared with other oxadiazole derivatives, such as:
Ethyl 2-[5-(phenylmethyl)-2-oxo-1,3,4-oxadiazol-3-yl]acetate: Similar structure but without the chlorine atom, which may affect its reactivity and biological activity.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, which can influence its solubility and pharmacokinetics.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C13H13ClN2O4 |
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Molecular Weight |
296.70 g/mol |
IUPAC Name |
ethyl 2-[5-[(2-chlorophenyl)methyl]-2-oxo-1,3,4-oxadiazol-3-yl]acetate |
InChI |
InChI=1S/C13H13ClN2O4/c1-2-19-12(17)8-16-13(18)20-11(15-16)7-9-5-3-4-6-10(9)14/h3-6H,2,7-8H2,1H3 |
InChI Key |
VOEOYYHTDHZDST-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C(=O)OC(=N1)CC2=CC=CC=C2Cl |
Origin of Product |
United States |
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